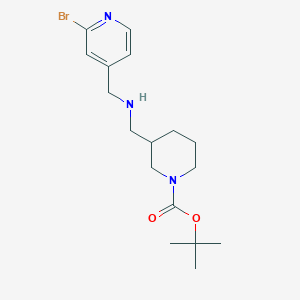
tert-Butyl 4-((2-chloro-6-fluorobenzyl)sulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-((2-chloro-6-fluorobenzyl)sulfonyl)piperazine-1-carboxylate is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
Tert-Butyl 4-((2-chloro-6-fluorobenzyl)sulfonyl)piperazine-1-carboxylate inhibits the activity of kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby blocking the kinase activity. The inhibition of kinases can lead to a reduction in the production of cytokines, which can be beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Tert-Butyl 4-((2-chloro-6-fluorobenzyl)sulfonyl)piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, reduce the production of cytokines, and modulate the immune response. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-((2-chloro-6-fluorobenzyl)sulfonyl)piperazine-1-carboxylate has several advantages for lab experiments. It is a highly specific inhibitor of kinases, which makes it a valuable tool for investigating the function of these enzymes. It is also relatively easy to synthesize and has good stability. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects can be dependent on the cell type and experimental conditions.
Future Directions
There are several potential future directions for the use of tert-Butyl 4-((2-chloro-6-fluorobenzyl)sulfonyl)piperazine-1-carboxylate in scientific research. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Scientific Research Applications
Tert-Butyl 4-((2-chloro-6-fluorobenzyl)sulfonyl)piperazine-1-carboxylate has been widely used in scientific research as a tool compound to investigate the function of various proteins and enzymes. It has been shown to inhibit the activity of several kinases, including JAK1, JAK2, and TYK2. This inhibition can lead to a reduction in the production of cytokines, which are important signaling molecules involved in inflammation and immune response.
properties
IUPAC Name |
tert-butyl 4-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O4S/c1-16(2,3)24-15(21)19-7-9-20(10-8-19)25(22,23)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINAGYDBMUHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113516 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[[(2-chloro-6-fluorophenyl)methyl]sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420955-75-4 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[[(2-chloro-6-fluorophenyl)methyl]sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420955-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[[(2-chloro-6-fluorophenyl)methyl]sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



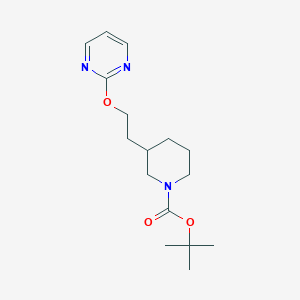
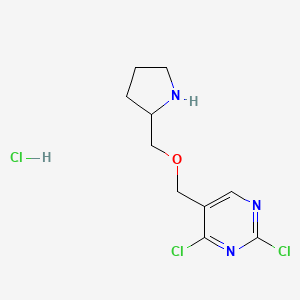
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B3239363.png)


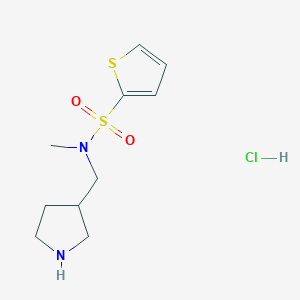
![tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B3239409.png)
![2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B3239433.png)
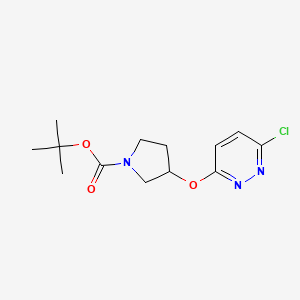


![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3239458.png)

